4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
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Overview
Description
4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.2 g/mol. This compound features a bromine atom, a cyclopropoxy group, and an ethylsulfanyl group attached to a benzene ring, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene typically involves the following steps:
Cyclopropoxylation: The attachment of a cyclopropoxy group to the benzene ring.
Ethylsulfanylation: The addition of an ethylsulfanyl group to the benzene ring.
These reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfanyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols.
Scientific Research Applications
4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene involves its interaction with specific molecular targets. The bromine atom and the ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropoxy group can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methoxy-2-(ethylsulfanyl)benzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
2770358-67-1 |
---|---|
Molecular Formula |
C11H13BrOS |
Molecular Weight |
273.2 |
Purity |
95 |
Origin of Product |
United States |
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